molecular formula C8H8N4O3S B11988126 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone CAS No. 5351-82-6

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone

Cat. No.: B11988126
CAS No.: 5351-82-6
M. Wt: 240.24 g/mol
InChI Key: MJMFGGYKUSTJSO-ONNFQVAWSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone is a Schiff base compound of significant interest in chemical and pharmaceutical research. This molecule is characterized by its planar structure and is formed via a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and thiosemicarbazide . The compound features potential hydrogen bond donor and acceptor sites, facilitating supramolecular interactions and the formation of intricate crystal networks, which can be studied by X-ray crystallography . Key Research Applications: - Antibacterial Agent: This thiosemicarbazone derivative demonstrates broad-spectrum antibacterial activity. Notably, research has shown it to be highly effective against Gram-positive bacteria such as Staphylococcus aureus , with inhibition zones exceeding those of the standard drug streptomycin, highlighting its potential as a lead compound for novel antibiotics . - Anticancer Research: As part of the thiosemicarbazone class, this compound is a candidate for the development of anticancer therapeutics. Thiosemicarbazones, in general, have established antitumor activity, and they serve as versatile ligands for synthesizing metal-based complexes with enhanced biological properties . - Versatile Chemical Intermediate: The compound is a valuable precursor in synthetic chemistry. It is commonly used to prepare novel Schiff bases and as an organic ligand to coordinate with various metal ions (e.g., Ni(II), Cu(II), Zn(II)), resulting in complexes that are studied for their catalytic and material properties . Handling and Storage: For stability, this product should be stored in a cool, dry place in a tightly sealed container, protected from air and light . Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5351-82-6

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8N4O3S/c9-8(16)11-10-4-5-3-6(12(14)15)1-2-7(5)13/h1-4,13H,(H3,9,11,16)/b10-4+

InChI Key

MJMFGGYKUSTJSO-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)O

Origin of Product

United States

Preparation Methods

Table 1: Standard Reaction Conditions for Synthesis

ParameterDetails
Reactants2-Hydroxy-5-nitrobenzaldehyde (3.3 mmol), Thiosemicarbazide (3.3 mmol)
SolventEthanol (reflux)
Reaction Time2 hours
TemperatureBoiling point of ethanol (~78°C)
WorkupFiltration followed by recrystallization from ethanol
YieldNot explicitly reported; inferred high due to stoichiometric control

Optimization of Reaction Parameters

Stoichiometry and Purity

Equimolar ratios (1:1) of aldehyde and thiosemicarbazide ensure complete conversion, as deviations risk unreacted starting materials. The starting aldehyde’s purity (>98%) is critical, as impurities may hinder crystallization.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol, yielding yellow crystalline solids suitable for X-ray diffraction studies. The planar molecular structure, confirmed by crystallography, reveals intermolecular O–H···S and N–H···O hydrogen bonds that stabilize the crystal lattice (Fig. 2).

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/nP2_1/n
Unit Cell Dimensionsa=12.6157A˚,b=5.4815A˚,c=14.2397A˚,β=94.039°a = 12.6157 \, \text{Å}, \, b = 5.4815 \, \text{Å}, \, c = 14.2397 \, \text{Å}, \, \beta = 94.039°
Volume982.27A˚3982.27 \, \text{Å}^3
Density1.625Mg/m31.625 \, \text{Mg/m}^3
Hydrogen Bond Network3D framework via O–H···S, N–H···S, N–H···O

Structural and Spectroscopic Characterization

The compound’s identity is confirmed through single-crystal X-ray diffraction, which highlights its near-planar geometry (dihedral angle <9° between aromatic and thiosemicarbazone moieties). The nitro group’s electron-withdrawing effect increases phenolic –OH acidity, enabling intermolecular hydrogen bonding instead of the intramolecular bonds seen in non-nitrated analogs.

Comparative Analysis with Isomeric Derivatives

While 5-hydroxy-2-nitrobenzaldehyde thiosemicarbazone (a structural isomer) follows a similar synthetic route, its crystal packing differs due to altered hydrogen-bonding motifs. For instance, the 5-hydroxy isomer forms 2D corrugated sheets via N–H···S and O–H···O interactions, whereas the 2-hydroxy derivative adopts a 3D network .

Chemical Reactions Analysis

Hydrogen-Bonding Network

  • The nitro group increases the acidity of the phenolic -OH (pKa ~7–8), enabling strong O–H···O and N–H···S hydrogen bonds .

  • Forms 1D chains via N–H···S interactions (R_2$$$$^2(8) synthons) and 2D sheets through O–H···O bonds .

Electronic Effects

  • The nitro group withdraws electron density, stabilizing the thiosemicarbazone moiety and enhancing metal-coordination capacity .

Metal Complexation Reactions

HNBATSC acts as a polydentate ligand, forming stable complexes with transition metals:

Metal Salt Conditions Product Yield Geometry
Cu(CH3_3COO)2_2·H2_2OAcetone, RT, 15 min [Cu(HNBATSC)(OAc)]·H2_2O (50)65%Square planar
CuCl2_2·2H2_2OEthanol, RT, 1–3 days Cu(HNBATSC)Cl2_2 (54a–f)80–93%Tetrahedral
NiCl2_2·2H2_2OMethanol, reflux, 4 h Ni(HNBATSC)Cl2_2·2H2_2O (71a,b)72–79%Octahedral

Key Observations :

  • Copper complexes exhibit stronger DNA-binding affinity via intercalation .

  • Nickel complexes show distorted octahedral geometries and cytotoxic activity against MCF-7 breast cancer cells .

Comparative Reactivity in Schiff Base Formation

HNBATSC’s nitro group differentiates it from analogous compounds:

Property HNBATSC Salicylaldehyde Thiosemicarbazone
Hydrogen BondingIntermolecular O–H···O/N–H···SIntramolecular O–H···N
Acidity of -OHHigher (pKa ~7–8)Lower (pKa ~10–12)
Metal CoordinationBidentate (O, S) or tridentate (O, N, S)Bidentate (O, N)

Scientific Research Applications

Antimicrobial Activity

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone exhibits significant antimicrobial properties. Various studies have highlighted its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves the formation of hydrogen bonds that enhance its interaction with microbial targets, leading to inhibition of growth and viability.

  • Case Study : A study demonstrated that thiosemicarbazones derived from 2-hydroxy-5-nitrobenzaldehyde showed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .

Antitumor Activity

Research has shown that this compound possesses antitumor properties, particularly against leukemia cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.

  • Case Study : In vitro studies indicated that this compound caused significant cell death in leukemia cell lines, supporting its potential as a chemotherapeutic agent .

Catalysis

This compound has been utilized in the synthesis of various metal complexes, which serve as catalysts for oxidation reactions. These complexes demonstrate notable catalytic efficiency and selectivity.

  • Catalytic Investigation : Molybdenum complexes derived from this thiosemicarbazone were evaluated for their catalytic performance in oxidation reactions involving cyclooctene and linalool. The results showed high selectivity and conversion rates, making them promising candidates for green chemistry applications .

Materials Science

The compound serves as a precursor for the synthesis of novel materials, including hydrogels and polymeric networks. Its ability to form stable complexes with various metals enhances the properties of these materials.

  • Hydrogel Formation : Research indicates that incorporating this compound into chitosan-based hydrogels improves their mechanical strength and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Analytical Chemistry

Due to its structural properties, this compound is also employed as a ligand in coordination chemistry, facilitating the development of sensors for detecting metal ions and other analytes.

  • Sensor Development : Studies have reported the successful use of thiosemicarbazone derivatives as fluorescent sensors for cyanide detection, showcasing their utility in environmental monitoring .

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and antitumor activities; induces apoptosis in cancer cells
CatalysisEffective oxidation catalysts; high selectivity in reactions
Materials ScienceEnhances properties of hydrogels; suitable for drug delivery systems
Analytical ChemistryUsed as ligands for sensors; effective in detecting metal ions

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone involves its interaction with biological molecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, contributing to its antibacterial and anticancer properties .

Comparison with Similar Compounds

Key Structural Features:

  • Hydrogen Bonding : The hydroxyl group participates in intermolecular O–H⋯O hydrogen bonds, while the thiosemicarbazone moiety forms N–H⋯S interactions, resulting in 2D supramolecular networks .
  • Planarity : The molecule is nearly planar, with dihedral angles between the aromatic ring and thiosemicarbazide moiety ranging from 1.50° to 8.71° .

Comparison with Similar Thiosemicarbazone Derivatives

Thiosemicarbazones are versatile due to tunable substituents. Below is a systematic comparison:

Substituent Position and Electronic Effects

Compound Substituent(s) Structural Impact Biological/Functional Activity
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone -NO₂ (para to -OH) Enhanced acidity; intermolecular H-bonding dominates Antimicrobial, antitumor
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone -Cl (para to -OH) Increased lipophilicity; intramolecular H-bonding observed Antifungal, corrosion inhibition
Salicylaldehyde thiosemicarbazone -OH (ortho to aldehyde) Intramolecular O–H⋯N H-bond stabilizes planar structure Antiviral, metal chelation
5-Nitro-2-furaldehyde thiosemicarbazone -NO₂ on furan ring Electron-withdrawing effect enhances reactivity; planar conformation Antibacterial

Structural and Supramolecular Variations

  • Hydrogen Bonding Networks :
    • This compound forms 2D corrugated sheets via O–H⋯O and N–H⋯S bonds .
    • 5-Chloro derivatives exhibit 1D chains through N–H⋯Cl interactions .
  • Metal Chelation : Salicylaldehyde derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant activity .

Data Tables

Table 1: Crystallographic Parameters of Selected Thiosemicarbazones

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
This compound Monoclinic P2₁/n a=12.6157, b=5.4815, c=14.2397, β=94.039
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone Triclinic P-1 a=7.1328, b=8.0738, c=17.868, α=102.14, β=94.33

Biological Activity

2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone (HNBATSC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Structural Characteristics

HNBATSC is characterized by its planar molecular structure, which includes a thiosemicarbazone moiety linked to a nitro-substituted benzaldehyde. The presence of the hydroxyl group allows for intramolecular hydrogen bonding, enhancing its stability and biological activity. The molecular formula is C8H8N4O3SC_8H_8N_4O_3S, with crystallographic studies revealing significant hydrogen bonding interactions that contribute to its structural integrity .

2. Antimicrobial Activity

HNBATSC exhibits notable antimicrobial properties against various pathogens:

  • Bacterial Activity : Studies have demonstrated that thiosemicarbazones, including HNBATSC, possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, making HNBATSC a potential candidate for developing new antibacterial agents .
  • Antifungal Activity : HNBATSC has shown effectiveness against plant pathogenic fungi, suggesting its utility in agricultural applications as well .

3. Antitumor Properties

The antitumor activity of HNBATSC has been explored in various studies:

  • Mechanism of Action : HNBATSC is believed to exert its antitumor effects through the induction of apoptosis in cancer cells. This is facilitated by the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation .
  • In Vivo Studies : Research involving animal models has indicated that HNBATSC can inhibit tumor growth, particularly in leukemia models. The compound's efficacy was linked to its ability to disrupt cellular processes critical for cancer cell survival .

4. Antioxidant Activity

HNBATSC has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems:

  • Radical Scavenging : The compound demonstrates significant radical scavenging activity, which can protect cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

5. Case Studies and Experimental Findings

Several studies have been conducted to assess the biological activity of HNBATSC:

StudyFocusKey Findings
Hamre et al., 1950Antiviral ActivityDemonstrated antiviral effects against vaccinia virus in mice .
Brockman et al., 1956Antitumor ActivityReported antitumor effects against leukemia in murine models .
Recent Studies (2024)Antimicrobial PropertiesConfirmed broad-spectrum antimicrobial activity with promising MIC values .

6. Conclusion

The compound this compound exhibits a multifaceted profile of biological activities, including antimicrobial, antitumor, and antioxidant properties. Its structural characteristics enhance its stability and efficacy as a potential therapeutic agent. Continued research into HNBATSC may yield significant advancements in drug development for infectious diseases and cancer therapy.

Q & A

Q. Key Data :

  • Reaction time: 5 hours.
  • Solvent: Ethanol (reflux).
  • Crystallization solvent: Acetonitrile.
  • Purity check: TLC and SCXRD.

How is HNBATSC structurally characterized, and what analytical techniques are critical?

HNBATSC is characterized using:

  • SCXRD : Reveals two independent planar molecules per asymmetric unit, with dihedral angles between the aromatic ring and thiosemicarbazide moiety (8.71° and 1.50°). Hydrogen bonds (N–H⋯S, O–H⋯O) form 2D networks .
  • Spectroscopy : IR confirms thiol (–SH) and azomethine (–C=N–) stretches. UV-Vis shows π→π* and n→π* transitions .
  • Elemental analysis : Validates stoichiometry (C8H8N4O3S, M = 240.24 g/mol) .

Methodological Note : SCXRD refinement uses SHELX software for high-resolution data (R factor = 0.065; data-to-parameter ratio = 12.7) .

What metal complexes are derived from HNBATSC, and how is their geometry determined?

HNBATSC acts as a bidentate ligand, coordinating via the thiol S and azomethine N atoms. Mn(II), Co(II), and Ni(II) complexes exhibit octahedral geometry confirmed by:

  • Magnetic susceptibility : High-spin configurations (e.g., μeff = 5.92 BM for Mn(II)).
  • EPR spectroscopy : Axial symmetry parameters (g∥ > g⊥ for Cu(II)).
  • Electronic spectra : d-d transitions (e.g., ⁴T1g → ⁴A2g for Co(II)) .

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